2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid
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Overview
Description
2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a cyanopyridine moiety, a sulfonamide group, and a methylbenzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-cyanopyridine-3-sulfonamido)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Coupling Reaction: Coupling the sulfonamide derivative with a methylbenzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-cyanopyridine-3-sulfonamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The cyanopyridine moiety may also interact with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
- 2-(6-Cyanopyridine-3-sulfonamido)pentanedioic acid
- 2-(6-Cyanopyridine-3-sulfonamido)cyclopentane-1-carboxylic acid
- 2-(6-Cyanopyridine-3-sulfonamido)-4-methylpentanoic acid
Comparison: While these compounds share the cyanopyridine and sulfonamide groups, their differing backbones (e.g., pentanedioic acid, cyclopentane-1-carboxylic acid) confer unique chemical properties and biological activities. 2-(6-Cyanopyridine-3-sulfonamido)-5-methylbenzoic acid is unique due to its methylbenzoic acid backbone, which may influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-[(6-cyanopyridin-3-yl)sulfonylamino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9-2-5-13(12(6-9)14(18)19)17-22(20,21)11-4-3-10(7-15)16-8-11/h2-6,8,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNPTVJPJIBZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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